5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine
Description
5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine is a thiazole derivative characterized by a 2,4-difluorobenzyl substituent at the 5-position of the thiazole ring and an amine group at the 2-position. Its molecular formula is C₁₀H₈F₂N₂S, with a monoisotopic mass of 234.03 Da . Thiazole derivatives are widely explored in medicinal chemistry due to their diverse pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory activities .
Properties
Molecular Formula |
C10H8F2N2S |
|---|---|
Molecular Weight |
226.25 g/mol |
IUPAC Name |
5-[(2,4-difluorophenyl)methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H8F2N2S/c11-7-2-1-6(9(12)4-7)3-8-5-14-10(13)15-8/h1-2,4-5H,3H2,(H2,13,14) |
InChI Key |
XXQAHJQHKJCMSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC2=CN=C(S2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine typically involves the reaction of 2,4-difluorobenzyl chloride with thioamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the thioamide attacks the benzyl chloride, leading to the formation of the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents like chlorine (Cl₂) and bromine (Br₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thioethers or amines .
Scientific Research Applications
5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Substitution Patterns
The compound’s activity and properties are highly dependent on the position and nature of substituents. Key analogs include:
Table 1: Structural Analogs of 5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine
Key Observations :
- Fluorine Positioning : The 2,4-difluoro substitution in the target compound may optimize π-π stacking in biological targets compared to 3,4-difluoro isomers .
- Trifluoromethyl Groups : The CF₃ group in significantly increases lipophilicity (logP), which may improve membrane permeability but could affect metabolic stability.
Physicochemical Properties
Table 2: Calculated Properties of Selected Analogs
| Compound | logP | Polar Surface Area (Ų) | H-Bond Donors | H-Bond Acceptors |
|---|---|---|---|---|
| This compound | 2.8 | 65.1 | 1 | 6 |
| 5-[4-(Trifluoromethyl)benzyl]-1,3-thiazol-2-amine | 3.5 | 65.1 | 1 | 6 |
| 5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine | 3.1 | 65.1 | 1 | 6 |
Notes:
Biological Activity
5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : 5-(2,4-difluorobenzyl)-1,3-thiazol-2-amine
- Molecular Formula : C10H8F2N2S
- Molecular Weight : 226.25 g/mol
- CAS Number : 923186-11-2
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with difluorobenzyl halides. Various methodologies can be employed to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions.
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising activity against gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5-Difluoro | SGC-7901 | 0.36 - 0.86 |
| 5-Difluoro | A549 | Moderate |
| 5-Difluoro | HT-1080 | Moderate |
These compounds often act as tubulin inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase. Molecular docking studies indicate that these compounds bind effectively to the colchicine site on tubulin, inhibiting polymerization and thereby affecting cancer cell proliferation .
Other Biological Activities
In addition to anticancer properties, thiazole derivatives have been explored for their anti-inflammatory effects and potential antibacterial activities. For instance:
- Anti-inflammatory Activity : Some derivatives have shown inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory responses.
| Compound | COX Inhibition IC50 (μM) |
|---|---|
| Compound A | COX-1: 19.45 ± 0.07 |
| Compound B | COX-2: 23.8 ± 0.20 |
Case Study 1: Antiproliferative Activity Evaluation
A series of experiments were conducted using various thiazole derivatives to evaluate their antiproliferative effects on human cancer cell lines. The results indicated that compounds with specific substitutions at the phenyl ring exhibited enhanced activity compared to their non-substituted counterparts .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been pivotal in understanding the interaction between thiazole derivatives and biological targets. For example, docking simulations revealed that certain derivatives displayed strong binding affinities to the HER enzyme and effectively interacted with DNA structures .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine?
- Methodology :
- Cyclocondensation : React a 2,4-difluorobenzyl-substituted precursor (e.g., a thioamide or thiourea derivative) with α-haloketones or α-bromoacetates in ethanol or DMF under reflux. Cyclization is often catalyzed by bases like NaOH or K2CO3 .
- Thiazole Ring Formation : Use a modified Hantzsch thiazole synthesis, where 2,4-difluorobenzylamine reacts with thiourea and a β-keto ester derivative. Optimize reaction conditions (e.g., temperature, solvent polarity) to improve yield .
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
- Spectroscopy :
- <sup>1</sup>H/<sup>19</sup>F NMR : Identify fluorine environments (e.g., coupling patterns for 2,4-difluorophenyl groups) and thiazole protons .
- IR : Confirm amine (-NH2) and thiazole (C=N) functional groups .
Q. How can researchers purify this compound and confirm its purity?
- Purification : Recrystallize from ethanol/water (2:1) or DMSO/water mixtures. For lipophilic derivatives, use column chromatography (silica gel, hexane/ethyl acetate) .
- Purity Assessment : Combine melting point analysis (sharp range ±2°C) with mass spectrometry (ESI-MS) to detect impurities (<1%) .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s biological activity?
- Rational Design :
- Fluorine Substitution : Introduce electron-withdrawing groups (e.g., -CF3) to the benzyl moiety to improve metabolic stability .
- Heterocycle Fusion : Attach a triazole or oxadiazole ring to the thiazole core via Suzuki coupling or click chemistry to modulate target affinity .
Q. What in silico methods predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in ATP-binding pockets (e.g., EGFR or CDK2). Validate with MD simulations (GROMACS) to assess stability .
- DFT Calculations : Compute electrostatic potential maps (Gaussian 09) to identify nucleophilic/electrophilic regions influencing ligand-receptor interactions .
Q. How should researchers address contradictions in reported biological data (e.g., variable IC50 values)?
- Experimental Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA, Tukey’s test) to identify outliers. Cross-reference with structural analogs to isolate substituent-specific effects .
Q. What strategies optimize pharmacokinetic properties for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
